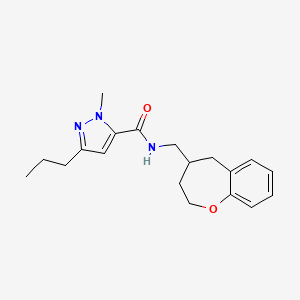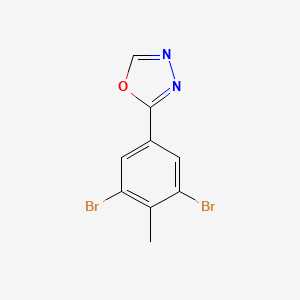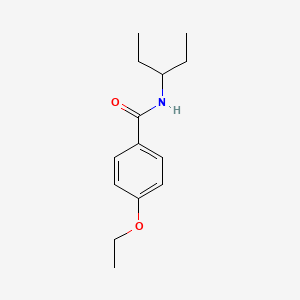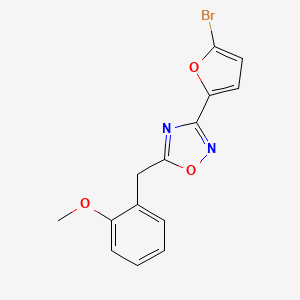
1-methyl-3-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their complex molecular structures and potential for varied applications, particularly in medicinal chemistry. The specific research available primarily focuses on synthesis methods and molecular analyses.
Synthesis Analysis
A practical method for synthesizing similar compounds, including various pyrazole derivatives, has been developed, as described by Ikemoto et al. (2005) in their study on CCR5 antagonists (Ikemoto et al., 2005). These synthesis methods often involve multi-step processes, including esterification, Claisen type reactions, and Suzuki−Miyaura reactions.
Molecular Structure Analysis
Kumara et al. (2018) conducted detailed analyses of the molecular structure of a pyrazole derivative, including X-ray crystallography and density functional theory (DFT) calculations (Kumara et al., 2018). This provides insights into the three-dimensional structure and electron distribution within similar compounds.
Chemical Reactions and Properties
The reactions and properties of pyrazole derivatives have been explored in various studies. For instance, Bol’but et al. (2014) investigated the reactivity of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which are structurally related, in forming tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones (Bol’but et al., 2014).
Physical Properties Analysis
The physical properties, such as thermal stability and crystallization behavior, can be inferred from studies like those by Kumara et al. (2018), which include thermal analysis of pyrazole derivatives (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be understood through studies like those by Allan et al. (2009), which explored the synthesis and reactivity of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides (Allan et al., 2009).
科学的研究の応用
Synthesis and Characterization
- Practical Synthesis of CCR5 Antagonists : A study by Ikemoto et al. (2005) presents a practical method for synthesizing an orally active CCR5 antagonist, which is structurally related to pyrazole derivatives. This method involves esterification followed by an intramolecular Claisen type reaction and a Suzuki−Miyaura reaction, establishing a pathway that could be relevant for synthesizing similar compounds (Ikemoto et al., 2005).
Chemical Reactions and Mechanisms
- Functionalization Reactions of Pyrazole Derivatives : Yıldırım et al. (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine, providing insights into the chemical behavior and potential reactivity of pyrazole carboxamides, which could be relevant to understanding the reactivity of the compound (Yıldırım et al., 2005).
Structural Studies
- X-ray Crystal Structure Studies : Research by Kumara et al. (2018) on a novel pyrazole derivative involved X-ray crystal structure studies, highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds (Kumara et al., 2018).
Novel Synthesis Methods
- Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones : A study by Dzedulionytė et al. (2022) introduced a general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, showcasing innovative methods that could be applicable to the synthesis of related pyrazole compounds (Dzedulionytė et al., 2022).
Potential Therapeutic Applications
- Antihypertensive Agents : Almansa et al. (1997) synthesized a series of pyrazoles as potent angiotensin II antagonists, indicating the potential of pyrazole derivatives in therapeutic applications, particularly in cardiovascular diseases (Almansa et al., 1997).
特性
IUPAC Name |
2-methyl-5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-6-16-12-17(22(2)21-16)19(23)20-13-14-9-10-24-18-8-5-4-7-15(18)11-14/h4-5,7-8,12,14H,3,6,9-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPADMIJXGKCVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)NCC2CCOC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)
![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)



![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)
![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)
![8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5544925.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)